

# In-Depth Technical Guide: ZW290 (Zanidatamab Zovodotin) Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZW290	
Cat. No.:	B15572990	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ZW290**, also known as zanidatamab zovodotin (or ZW49), is a novel biparatopic antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2). This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, drawing from available preclinical and clinical data. Zanidatamab zovodotin is comprised of zanidatamab, a bispecific antibody that binds to two distinct epitopes on the HER2 receptor, conjugated to a proprietary auristatin payload with a protease-cleavable linker.[1] This unique design aims to enhance internalization and cytotoxic payload delivery to HER2-expressing cancer cells.

#### **Pharmacokinetics**

The pharmacokinetic profile of zanidatamab zovodotin has been primarily characterized in a first-in-human, Phase 1 clinical trial (NCT03821233).[1][2] This study evaluated various dosing regimens, including 1.25 mg/kg weekly (QW) and 2.5 mg/kg every three weeks (Q3W).[1]

#### **Preclinical Pharmacokinetics**

Preclinical studies in xenograft models of breast and gastric cancer have demonstrated that the biparatopic nature of zanidatamab leads to enhanced binding and internalization compared to



monospecific antibodies like trastuzumab. This results in a 1.54 to 2.58-fold increase in intracellular payload concentration in HER2-expressing cells.[3]

#### **Clinical Pharmacokinetics**

Preliminary pharmacokinetic analyses from the Phase 1 trial indicated that the half-life of zanidatamab zovodotin was similar across the 1.25 mg/kg QW and 2.5 mg/kg Q3W dosing regimens.[1] However, detailed quantitative data on key PK parameters such as Cmax, AUC, clearance, and volume of distribution from this trial are not yet publicly available in comprehensive tables.

A population pharmacokinetic model has been developed for the antibody component, zanidatamab. This model is described as a two-compartment model with parallel linear and nonlinear clearance from the central compartment.[4] At the recommended doses of 20 mg/kg Q2W and 30 mg/kg Q3W for zanidatamab, the clearance was primarily linear at steady state.[4]

Table 1: Summary of Clinical Pharmacokinetic Observations for Zanidatamab Zovodotin (ZW49)

Parameter	Observation	Dosing Regimens Studied	Source
Half-life	Similar across different dosing regimens	1.25 mg/kg QW and 2.5 mg/kg Q3W	[1]

# Experimental Protocols Clinical Study Design (NCT03821233)

The Phase 1 study of zanidatamab zovodotin was a multicenter, open-label, dose-escalation trial in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[2] The study utilized a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][5] Key inclusion criteria included pathologically confirmed diagnosis of a HER2-expressing cancer and evidence of advanced or metastatic disease.[2] The primary endpoints were safety, tolerability, and the determination of



the MTD/RP2D. Secondary endpoints included pharmacokinetic parameters and objective response according to RECIST 1.1.[1]

# **Bioanalytical Methods**

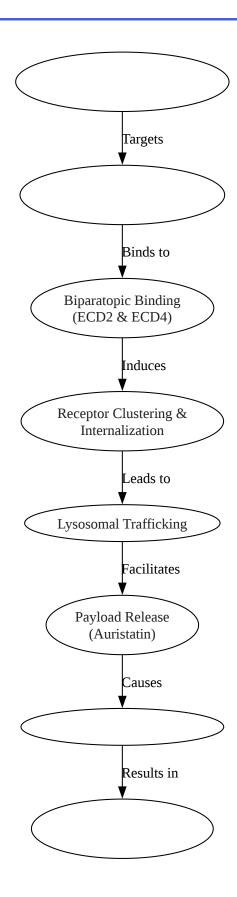
Specific details on the bioanalytical methods used for the quantification of zanidatamab zovodotin and its components (total antibody, conjugated antibody, and free payload) in clinical samples have not been extensively published. Generally, the bioanalysis of ADCs involves a combination of ligand-binding assays (such as ELISA) for the antibody components and liquid chromatography-mass spectrometry (LC-MS/MS) for the small molecule payload.

Diagram 1: General experimental workflow for the bioanalysis of an antibody-drug conjugate.

# Pharmacodynamics Mechanism of Action

Zanidatamab zovodotin exerts its anti-tumor effect through a multi-faceted mechanism of action. The zanidatamab antibody component binds biparatopically to extracellular domains 2 (ECD2) and 4 (ECD4) of the HER2 receptor.[6] This dual binding leads to receptor clustering and enhanced internalization, effectively removing HER2 from the cell surface.[6] Following internalization, the ADC is trafficked to the lysosome where the cleavable linker is processed, releasing the auristatin payload. The auristatin payload then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]





Click to download full resolution via product page



**Diagram 2:** Simplified signaling pathway of Zanidatamab Zovodotin's mechanism of action.

### **Preclinical Pharmacodynamics**

In preclinical models, zanidatamab zovodotin has been shown to be a potent inducer of immunogenic cell death (ICD).[8] This is characterized by the release of damage-associated molecular patterns (DAMPs) such as extracellular ATP, calreticulin, and HMGB1.[8] The induction of ICD suggests that zanidatamab zovodotin may not only have direct cytotoxic effects but also stimulate an anti-tumor immune response.[8]

## **Clinical Pharmacodynamics**

The clinical pharmacodynamic effects of zanidatamab zovodotin are primarily assessed through its anti-tumor activity. In the Phase 1 trial, encouraging single-agent anti-tumor activity was observed in heavily pretreated patients with HER2-positive cancers.[9]

Table 2: Clinical Efficacy of Zanidatamab Zovodotin in the Phase 1 Trial (NCT03821233)

Dosing Regimen	Confirmed Objective Response Rate (cORR)	Disease Control Rate (DCR)	Patient Population	Source
2.5 mg/kg Q3W	28% - 31%	72%	29 patients with HER2+ cancers	[5][9]
1.25 mg/kg QW	6% (1/17 patients)	53% (9/17 patients)	17 patients with HER2+ cancers	[1]

The data indicates a dose-dependent anti-tumor response, with the 2.5 mg/kg Q3W regimen demonstrating greater efficacy. Based on these results, the 2.5 mg/kg Q3W regimen was selected as the recommended dose for further clinical development.[1]

### Conclusion

Zanidatamab zovodotin (**ZW290**) is a promising HER2-targeted ADC with a unique biparatopic antibody design that enhances its preclinical and clinical activity. The pharmacokinetic profile is characterized by a similar half-life across different dosing regimens, with the antibody



component exhibiting a two-compartment model with both linear and nonlinear clearance. The pharmacodynamics are driven by efficient internalization and payload delivery, leading to microtubule disruption, apoptosis, and the induction of immunogenic cell death. Clinical data from the Phase 1 trial have demonstrated encouraging anti-tumor activity in patients with heavily pretreated HER2-positive cancers, supporting its continued development. Further publication of detailed pharmacokinetic and pharmacodynamic data will be crucial for optimizing its therapeutic use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. zymeworks.com [zymeworks.com]
- 4. Population pharmacokinetics of zanidatamab, an anti-HER2 biparatopic antibody, in patients with advanced or metastatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. adcreview.com [adcreview.com]
- 7. Zanidatamab zovodotin Zymeworks AdisInsight [adisinsight.springer.com]
- 8. zymeworks.com [zymeworks.com]
- 9. adcreview.com [adcreview.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: ZW290 (Zanidatamab Zovodotin) Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572990#zw290-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com